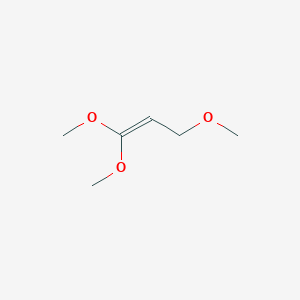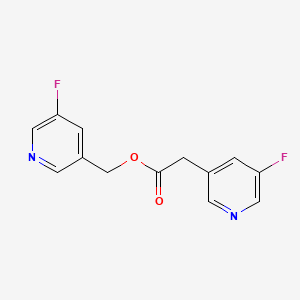
(5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate is a fluorinated pyridine derivative Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluorinated pyridines, including (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate, typically involves selective fluorination reactions. One common method is the use of Selectfluor®, a reagent known for its efficiency in introducing fluorine atoms into aromatic systems . The reaction conditions often involve mild temperatures and the presence of a suitable solvent, such as acetonitrile.
Industrial Production Methods: Industrial production of fluorinated pyridines may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The scalability of these methods ensures the availability of the compound for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate can undergo several types of chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen atoms, which can modify the compound’s reactivity.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Applications De Recherche Scientifique
(5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its enhanced stability and bioavailability.
Industry: Utilized in the production of advanced materials with unique properties, such as increased resistance to degradation.
Mécanisme D'action
The mechanism by which (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can influence its binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
(5-Fluoro-3-pyridinyl)methanol: A related compound with similar fluorinated pyridine structure.
(5-Fluoro-3-pyridinyl)methyl pivalate: Another derivative with a different ester group.
Uniqueness: (5-Fluoro-3-pyridinyl)methyl 5-fluoro-3-pyridineacetate is unique due to its dual fluorination, which can enhance its chemical stability and biological activity compared to its non-fluorinated or mono-fluorinated counterparts. This dual fluorination can also influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
37744-35-7 |
|---|---|
Formule moléculaire |
C13H10F2N2O2 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
(5-fluoropyridin-3-yl)methyl 2-(5-fluoropyridin-3-yl)acetate |
InChI |
InChI=1S/C13H10F2N2O2/c14-11-1-9(4-16-6-11)3-13(18)19-8-10-2-12(15)7-17-5-10/h1-2,4-7H,3,8H2 |
Clé InChI |
JPENMDFPKXDLSG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1F)CC(=O)OCC2=CC(=CN=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


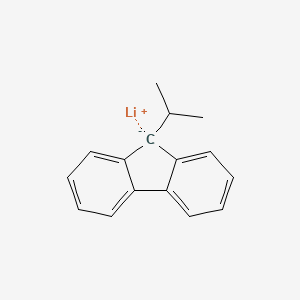


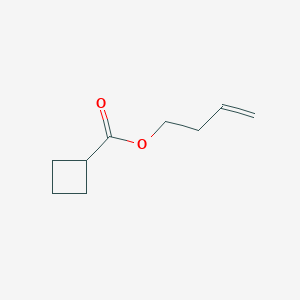
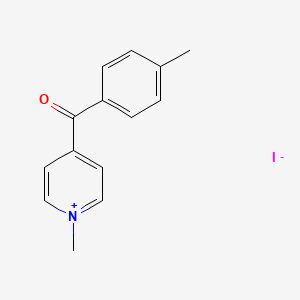
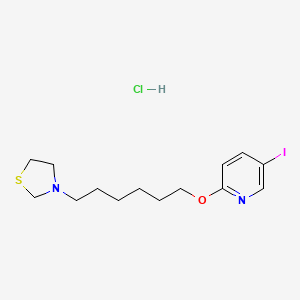

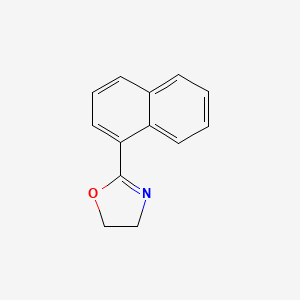

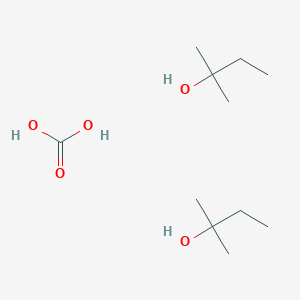
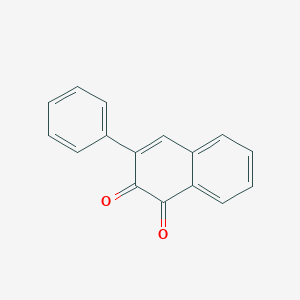
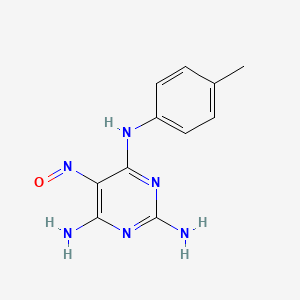
![Lithium, [(phenylsulfinyl)methyl]-](/img/structure/B14664148.png)
